(+/-)11(12)-EET

Descripción general

Descripción

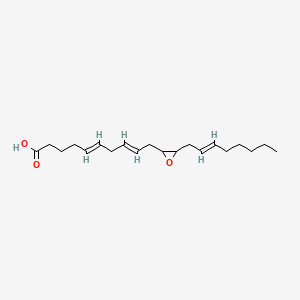

(+/-)11(12)-EET is a signaling molecule formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases . This compound is part of the epoxyeicosatrienoic acids (EETs) family, which are known for their roles in regulating vascular tone and angiogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(+/-)11(12)-EET is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases . The reaction involves the epoxidation of the double bonds in arachidonic acid to form the epoxide group at the 11,12 position .

Industrial Production Methods

Análisis De Reacciones Químicas

Hydrolysis to Dihydroxyeicosatrienoic Acid (DHET)

11,12-EET is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This reaction exhibits stereoselectivity , with 11(S),12(R)-EET being hydrolyzed 3–5× faster than the 11(R),12(S)-enantiomer .

Key findings :

-

Kinetics : In human endothelial cells, 50% of 11,12-EET is converted to DHET within 30 minutes .

-

Inhibition : sEH inhibitors like t-AUCB reduce DHET formation by >80% .

-

Structural proof : GC/MS analysis confirms DHET as the primary hydration product .

β-Oxidation to Chain-Shortened Metabolites

11,12-DHET undergoes β-oxidation to form 7,8-dihydroxyhexadecadienoic acid (7,8-DHHD) , a 16-carbon metabolite:

| Reaction Step | Enzyme System | Product | Evidence Source |

|---|---|---|---|

| Initial hydration | sEH | 11,12-DHET | |

| First β-oxidation | Mitochondrial acyl-CoA | 9,10-DHET (C18) | |

| Second β-oxidation | Peroxisomal enzymes | 7,8-DHHD (C16) |

Key data :

-

7,8-DHHD accounts for >55% of metabolites after 10-hour incubations with 1 μM 11,12-EET .

-

Radiolabeling studies ([³H]-11,12-EET) show sequential carbon loss from the carboxyl terminus .

Enantiomer-Specific Reactivity

The (±)-11,12-EET racemate demonstrates divergent biological activity based on stereochemistry:

| Enantiomer | TRPC6 Translocation | Angiogenic Activity | Hydrolysis Rate |

|---|---|---|---|

| 11(R),12(S)-EET | Yes | Strong (EC₅₀ = 30 nM) | Slow |

| 11(S),12(R)-EET | No | None | Fast |

Data derived from chiral HPLC-separated enantiomers

Stability and Degradation

-

pH sensitivity : Stable at physiological pH (7.4), but degrades rapidly in acidic environments

-

Autooxidation : Forms peroxides at C8 and C14 under O₂-rich conditions

-

Light sensitivity : Requires storage in amber vials at −80°C

Pharmacological Modulation

| Compound | Target | Effect on 11,12-EET |

|---|---|---|

| 14,15-EEZE | EET receptor | Antagonizes vasodilation |

| TPPU | sEH | Increases EET half-life |

| Miconazole | CYP450 | Blocks endogenous synthesis |

Aplicaciones Científicas De Investigación

(+/-)11(12)-EET has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of epoxide formation and reactions.

Biology: The compound plays a role in cellular signaling and regulation of vascular tone.

Industry: It is used in the development of pharmaceuticals and as a biochemical research tool.

Mecanismo De Acción

(+/-)11(12)-EET exerts its effects through several mechanisms:

Vascular Relaxation: It induces nitric oxide (NO)- and prostacyclin-independent vascular relaxation by activating large conductance calcium-activated potassium (BK) channels.

Anti-inflammatory Effects: The compound inhibits platelet activation and promotes the removal of blood clots.

Cardioprotection: It has been shown to protect against cardiovascular diseases by lowering blood pressure and preventing arterial occlusive diseases.

Comparación Con Compuestos Similares

(+/-)11(12)-EET is part of the EET family, which includes other regioisomers such as:

These compounds share similar biological activities but differ in their specific epoxide positions and resulting physiological effects. This compound is unique in its specific interactions with vascular and inflammatory pathways .

Actividad Biológica

The compound (+/-)11(12)-epoxyeicosatrienoic acid (EET) is a significant metabolite derived from arachidonic acid, primarily formed through the action of cytochrome P450 enzymes. This compound has garnered attention due to its diverse biological activities, particularly in vascular biology, cancer, and fibrotic diseases. This article explores the biological activity of (+/-)11(12)-EET, supported by case studies and detailed research findings.

11,12-EET exerts its biological effects primarily through the activation of specific receptors and intracellular signaling pathways. Notably, it has been shown to activate G protein-coupled receptors (GPCRs), leading to various cellular responses such as angiogenesis and modulation of inflammatory processes.

-

Endothelial Cell Function :

- 11,12-EET stimulates endothelial cell migration and tube formation, which are critical for angiogenesis. In primary cultures of human endothelial cells, 11,12-EET induces the translocation of transient receptor potential channels (TRPC6) in a protein kinase A (PKA)-dependent manner . This effect is specific to the 11(R),12(S) enantiomer, highlighting the enantiomeric specificity in its action.

-

Cytotoxicity in Cancer Cells :

- In breast cancer models, particularly tamoxifen-resistant MCF-7 cells, 11,12-EET levels were found to be elevated. This suggests a potential role in tumor progression and resistance to therapy . The compound's synthesis was significantly higher in resistant cell lines compared to sensitive ones, indicating a possible target for therapeutic intervention.

-

Fibrosis Regulation :

- Research indicates that 11,12-EET can inhibit profibrotic signaling pathways activated by transforming growth factor-beta (TGF-β1). In human lung fibroblasts, 11,12-EET significantly reduced TGF-β1-induced expression of α-smooth muscle actin (SMA) and collagen type-I . This suggests that 11,12-EET may have protective effects against pulmonary fibrosis.

Case Study 1: Angiogenesis Induction

A study demonstrated that treatment with this compound led to enhanced endothelial cell migration comparable to vascular endothelial growth factor (VEGF). The maximal response was observed at a concentration of 30 nM for the 11(R),12(S) enantiomer while higher concentrations were needed for the racemic mixture .

Case Study 2: Cancer Cell Resistance

In tamoxifen-resistant breast cancer cells (TAMR-MCF-7), the expression levels of EETs were significantly elevated. The findings suggest that targeting the CYP3A4-mediated EET pathway could provide new therapeutic strategies for overcoming drug resistance in breast cancer .

Case Study 3: Pulmonary Fibrosis

In a model of idiopathic pulmonary fibrosis (IPF), administration of 11,12-EET reduced TGF-β1-induced fibrotic responses in lung fibroblasts. The compound inhibited the expression of key fibrotic markers such as α-SMA and collagen type-I, indicating its potential as a therapeutic agent against fibrosis .

Data Tables

Propiedades

IUPAC Name |

(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOYQVHGIODESM-ATELOPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81276-02-0 | |

| Record name | 11,12-Epoxy-5,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016) on the production of 11,12-EET?

A1: HET0016, a known inhibitor of 20-HETE synthesis, also exhibits inhibitory effects on the production of 11,12-EET. The research demonstrated that HET0016 inhibits the cytochrome P450 4A (CYP4A) enzymes, specifically CYP4A2 and CYP4A3, which are responsible for the formation of 11,12-EET from arachidonic acid. The IC50 values for 11,12-EET production by CYP4A2 and CYP4A3 were found to be 12.7 nM and 22.0 nM, respectively []. This suggests that HET0016 can significantly reduce the production of 11,12-EET by inhibiting these specific CYP enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.